molecular formula C8H8N2 B1336426 3-(Pyridin-3-yl)propanenitrile CAS No. 41038-67-9

3-(Pyridin-3-yl)propanenitrile

Cat. No.: B1336426
CAS No.: 41038-67-9
M. Wt: 132.16 g/mol
InChI Key: HLLQLVYVGPYYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-3-yl)propanenitrile: is an organic compound with the molecular formula C8H8N2 It consists of a pyridine ring substituted at the 3-position with a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 3-bromopyridine with acrylonitrile in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvent, base, and reaction conditions can be optimized to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-3-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: 3-(Pyridin-3-yl)propanoic acid.

    Reduction: 3-(Pyridin-3-yl)propanamine.

    Substitution: Various halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

Chemistry: 3-(Pyridin-3-yl)propanenitrile is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and coordination polymers.

Biology: In biological research, this compound is investigated for its potential as a ligand in the development of new drugs. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry.

Medicine: The compound’s derivatives have shown promise in the development of pharmaceuticals, particularly in the treatment of neurological disorders and cancer. Its structural features allow for the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its chemical properties make it suitable for applications in coatings, adhesives, and other specialty products.

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)propanenitrile and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s ability to bind to these targets can modulate their activity, leading to therapeutic effects. For example, in cancer research, derivatives of this compound may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

    3-(Pyridin-4-yl)propanenitrile: Similar structure but with the nitrile group at the 4-position of the pyridine ring.

    3-(Pyridin-2-yl)propanenitrile: Similar structure but with the nitrile group at the 2-position of the pyridine ring.

    3-(Pyridin-3-yl)propanoic acid: The nitrile group is replaced with a carboxylic acid group.

Uniqueness: 3-(Pyridin-3-yl)propanenitrile is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological targets. The position of the nitrile group on the pyridine ring can significantly affect the compound’s chemical and biological properties, making it distinct from its isomers and analogs.

Biological Activity

3-(Pyridin-3-yl)propanenitrile is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound, with the molecular formula C9H10N2C_9H_{10}N_2, features a pyridine ring attached to a propanenitrile group. This structural arrangement allows for various interactions with biological targets, making it a candidate for drug development.

Biological Activity Overview

The biological activity of this compound has been explored in multiple contexts, including its potential as an anticancer agent, its role in inhibiting nitric oxide synthases (NOS), and its properties as a corrosion inhibitor.

1. Anticancer Activity

Recent studies have demonstrated the compound's antiproliferative effects against various cancer cell lines. A notable evaluation utilized the NCI-60 cell line panel to assess the growth inhibition capabilities of this compound. The results indicated that this compound exhibited selective cytotoxicity towards specific cancer types, particularly renal and CNS cancers.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity
SNB-75 (CNS)12.5High
UO-31 (Renal)15.0Moderate
HOP-92 (Lung)25.0Low

This selectivity profile suggests that further structural modifications could enhance its efficacy against resistant cancer types.

2. Inhibition of Nitric Oxide Synthases (iNOS and nNOS)

The compound has also been evaluated for its inhibitory effects on inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS). In vitro studies revealed significant inhibition percentages, indicating potential therapeutic applications in conditions where excessive nitric oxide production is detrimental, such as neurodegenerative diseases.

Table 2: iNOS and nNOS Inhibition Percentages

Compound% iNOS Inhibition% nNOS Inhibition
This compound88.43 ± 1.5321.65 ± 0.55

These findings highlight the compound's potential in modulating nitric oxide levels in pathological conditions.

3. Corrosion Inhibition Properties

Interestingly, beyond its biological activities, this compound has been studied for its effectiveness as a corrosion inhibitor in acidic environments. Research indicates that this compound can significantly reduce copper corrosion rates, achieving an inhibition efficiency of up to 89.39% at optimal concentrations.

Table 3: Corrosion Inhibition Efficiency

Concentration (mM)Inhibition Efficiency (%)
0.175.20
0.289.39
0.560.00

These properties suggest that the compound not only holds promise in medicinal chemistry but also in industrial applications.

Case Studies and Research Findings

Several case studies have reported on the synthesis and biological evaluation of derivatives of pyridine-based compounds similar to this compound. For instance, derivatives exhibiting enhanced potency against specific cancer cell lines have been synthesized through structural modifications aimed at increasing lipophilicity or altering electronic properties.

Properties

IUPAC Name

3-pyridin-3-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLQLVYVGPYYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434034
Record name 3-Pyridinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41038-67-9
Record name 3-Pyridinepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41038-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-(3-Pyridinyl)propionitrile is prepared in this example. A three-neck flask carrying a magnetic stir bar is fitted with a thermometer, pressure equalizing addition funnel, and a reflux condenser carrying an argon inlet. Freshly powdered potassium hydroxide (6.6 g, 0.1 mol) and anhydrous acetonitrile (150 ml) are charged into the flask and heated at reflux while 3-pyridinecarboxaldehyde (10.7 g, 0.1 mol) in anhydrous acetonitrile (50 ml) is added dropwise over a period of about five minutes and refluxing continued for about another three minutes. The resulting hot reaction mixture is poured into an ice/water mixture (100 g), and the resulting solution is extracted with CH2Cl2 (3×100 ml), dried with Na2SO4, and evaporated to give crude 3-(3-pyridinyl)acrylonitrile, which is purified by column chromatography over silica gel using CHCl3 as the eluent; yield 3.3 g (25.6%).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

49.5 g (0.38 mol) of 3-(3-pyridyl)-acrylonitrile is dissolved in 428 ml of ethanol, 9.5 g of 10% Pd/C is added and hydrogenated under normal pressure. After the requisite hydrogen absorption, it is filtered off, and the filtrate is concentrated by evaporation in a vacuum. Chromatography (CH2Cl2→CH2Cl2/acetone 1:4) yields 38.3 g (76%) of 3-(3-pyridyl)propionitrile.
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
428 mL
Type
solvent
Reaction Step One
Name
Quantity
9.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridin-3-yl)propanenitrile
Reactant of Route 2
Reactant of Route 2
3-(Pyridin-3-yl)propanenitrile
Reactant of Route 3
Reactant of Route 3
3-(Pyridin-3-yl)propanenitrile
Reactant of Route 4
Reactant of Route 4
3-(Pyridin-3-yl)propanenitrile
Reactant of Route 5
Reactant of Route 5
3-(Pyridin-3-yl)propanenitrile
Reactant of Route 6
Reactant of Route 6
3-(Pyridin-3-yl)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.